Einecs 217-197-6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Einecs 217-197-6, also known as 1,3-dimethylamylamine (DMAA), is a synthetic compound that has been used as a dietary supplement and a performance-enhancing drug. DMAA was first synthesized in the 1940s and has been used in various products for its stimulant effects. However, its safety and legality have been a topic of debate in recent years.

Wirkmechanismus

DMAA works by stimulating the release of neurotransmitters such as dopamine and norepinephrine, which can enhance alertness, focus, and energy. It also acts as a vasoconstrictor, which can increase blood pressure and heart rate. These effects can be beneficial in certain situations, such as during exercise or in combat situations, but they can also be harmful if used improperly.

Biochemische Und Physiologische Effekte

DMAA has been shown to have a variety of biochemical and physiological effects on the body. It can increase the release of glucose from the liver, which can provide energy for the body. It can also increase the breakdown of fat, which can lead to weight loss. However, DMAA can also cause negative effects such as increased blood pressure, heart rate, and risk of heart attack or stroke.

Vorteile Und Einschränkungen Für Laborexperimente

DMAA can be used in lab experiments to investigate its effects on various physiological processes. Its stimulant effects can be useful in studying the central nervous system, while its vasoconstrictor effects can be useful in studying the cardiovascular system. However, DMAA must be used with caution due to its potential health risks, and proper safety protocols must be followed when handling it.

Zukünftige Richtungen

Future research on DMAA could focus on its potential use as a treatment for certain medical conditions, such as attention deficit hyperactivity disorder (ADHD) or narcolepsy. It could also investigate the long-term effects of DMAA use on the body, as well as its potential interactions with other drugs or supplements. Additionally, research could focus on developing safer and more effective alternatives to DMAA for use as a performance-enhancing drug or dietary supplement.

In conclusion, DMAA is a synthetic compound that has been used for its stimulant effects in various products. Its safety and legality have been a topic of debate in recent years, and it has been studied for its potential use in various fields of scientific research. DMAA works by stimulating the release of neurotransmitters and acting as a vasoconstrictor, and it can have both positive and negative effects on the body. Future research on DMAA could investigate its potential uses as a treatment for medical conditions, as well as developing safer and more effective alternatives to its use as a performance-enhancing drug or dietary supplement.

Synthesemethoden

DMAA can be synthesized through a multi-step process that involves the reaction of methylhexanamine with nitrous acid. The resulting product is then purified to obtain DMAA. This process requires specialized equipment and expertise, and the resulting compound must be handled with care due to its potential health risks.

Wissenschaftliche Forschungsanwendungen

DMAA has been studied for its potential use in various fields of scientific research, including pharmacology, toxicology, and biochemistry. Studies have investigated its effects on the central nervous system, cardiovascular system, and metabolism. DMAA has also been studied for its potential use as a performance-enhancing drug in sports.

Eigenschaften

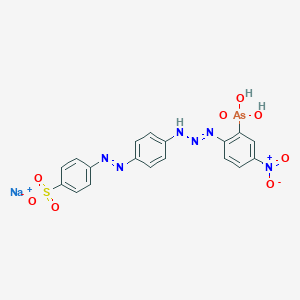

CAS-Nummer |

1772-02-7 |

|---|---|

Produktname |

Einecs 217-197-6 |

Molekularformel |

C18H12AsN6Na3O8S |

Molekulargewicht |

572.3 g/mol |

IUPAC-Name |

sodium;4-[[4-[2-(2-arsono-4-nitrophenyl)iminohydrazinyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C18H15AsN6O8S.Na/c26-19(27,28)17-11-15(25(29)30)7-10-18(17)23-24-22-14-3-1-12(2-4-14)20-21-13-5-8-16(9-6-13)34(31,32)33;/h1-11H,(H,22,23)(H2,26,27,28)(H,31,32,33);/q;+1/p-1 |

InChI-Schlüssel |

ZMKJQESOJVXFDM-UHFFFAOYSA-K |

SMILES |

C1=CC(=CC=C1NN=NC2=C(C=C(C=C2)[N+](=O)[O-])[As](=O)(O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1NN=NC2=C(C=C(C=C2)[N+](=O)[O-])[As](=O)([O-])[O-])N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Andere CAS-Nummern |

1772-02-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)